Ethyl 3-{[(3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoylpiperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of the benzoylpiperazine core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzoylpiperazine Core: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form the benzoylpiperazine intermediate.
Functionalization: The intermediate is then reacted with 3-(2-(3-methylphenoxy)acetamido)benzoic acid in the presence of coupling agents like EDCI or DCC to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE: can be compared with other benzoylpiperazine derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE lies in its specific functional groups and their arrangement, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C29H31N3O5 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(3-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H31N3O5/c1-3-36-29(35)23-12-13-26(25(19-23)30-27(33)20-37-24-11-7-8-21(2)18-24)31-14-16-32(17-15-31)28(34)22-9-5-4-6-10-22/h4-13,18-19H,3,14-17,20H2,1-2H3,(H,30,33) |
InChI Key |
OUXRLFMLGDMVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC(=C4)C |
Origin of Product |
United States |
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